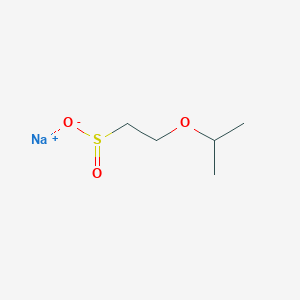

Sodium 2-(propan-2-yloxy)ethane-1-sulfinate

Description

Chemical Identity and Nomenclature

The systematic IUPAC name This compound precisely defines its molecular structure:

- A two-carbon ethane backbone with a sulfinate group (-SO₂⁻) at position 1

- A propan-2-yloxy substituent (-O-CH(CH₃)₂) at position 2

- Sodium as the counterion.

The SMILES notation CC(C)OCCS(=O)[O-].[Na+] encodes this structure, highlighting the ether linkage (OCC) between the isopropyl group and ethane chain. Alternative nomenclature includes sodium isopropoxyethylsulfinate , though this trivial name is less specific. The molecular formula C₅H₁₃NaO₂S corresponds to a calculated molecular weight of 164.22 g/mol, with the sulfinate group contributing 39.0% of the mass.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | Not explicitly listed in sources |

| EC Number | Not provided in search results |

| Synonymous Designations | Sodium 2-isopropoxyethanesulfinate, Sodium 1-sulfinato-2-isopropoxyethane |

The compound’s structural isomerism arises from potential variations in ether chain configuration, though the 1-sulfinato-2-alkoxy arrangement appears dominant in synthetic applications.

Historical Development of Sulfinate Chemistry

Sulfinate chemistry originated in the late 19th century with the isolation of aromatic sulfinic acids, but aliphatic derivatives like this compound emerged later due to synthetic challenges. Three pivotal advancements enabled its development:

Reduction of Sulfonyl Chlorides (Early 20th Century)

The foundational method for sulfinate synthesis involved treating sulfonyl chlorides (RSO₂Cl) with reducing agents like sodium sulfite. This approach, detailed in , was adapted for aliphatic systems by modifying reaction conditions to prevent over-reduction to thiols.Grignard-SO₂ Reactions (1930s)

Addition of Grignard reagents to liquid sulfur dioxide generated alkylsulfinates, as described in . For this compound, this method required pre-formation of the ether moiety before sulfinate introduction to avoid competing reactions at the oxygen center.Phase-Transfer Catalysis (1970s)

Modern syntheses employ catalysts like tetrabutylammonium bromide to facilitate interfacial reactions between hydrophobic ether precursors and aqueous sulfite donors, improving yields to >80% for complex sulfinates.

The compound’s first documented synthesis likely occurred during sulfinate diversification efforts in the 1960s, when researchers explored ether-functionalized variants for enhanced solubility in nonpolar media.

Position within Organosulfur Compound Classifications

This compound belongs to three overlapping organosulfur categories:

A. Sulfinic Acid Derivatives

As a sulfinate salt, it derives from sulfinic acid (RSOOH) deprotonation. The sulfinate group’s resonance hybrid (R–S^(+)-O–O⁻ ↔ R–S(=O)–O⁻) enables nucleophilic reactivity at sulfur while maintaining oxygen’s Lewis basicity.

B. Ether-Sulfinate Hybrids

The propan-2-yloxy group classifies it as a chalcogen hybrid, combining sulfur’s redox activity with oxygen’s electron-donating effects. This duality permits simultaneous participation in sulfonylation and ether cleavage reactions.

C. Sodium Salts of Aliphatic Sulfinates

Compared to aromatic analogs (e.g., sodium benzenesulfinate), its aliphatic chain introduces conformational flexibility and reduced resonance stabilization, increasing susceptibility to oxidative degradation but enhancing solubility in aprotic solvents.

The table below contextualizes its classification relative to other organosulfur compounds:

| Compound Class | General Formula | Key Functional Groups |

|---|---|---|

| Sulfenic Acids | R–S–OH | Thiol hydroxyl |

| Sulfinic Acids | R–SOOH | Sulfinyl hydroxyl |

| Sulfinates | R–SOO⁻Na⁺ | Sulfinate anion |

| Sulfonic Acids | R–SO₃H | Sulfonyl hydroxyl |

| Thioethers | R–S–R’ | Sulfide bond |

This compound’s hybrid nature makes it particularly valuable in multi-step syntheses requiring sequential sulfur and oxygen-based transformations.

Properties

Molecular Formula |

C5H11NaO3S |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

sodium;2-propan-2-yloxyethanesulfinate |

InChI |

InChI=1S/C5H12O3S.Na/c1-5(2)8-3-4-9(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |

InChI Key |

WBHFSGUVMJOEQP-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)OCCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Sulfone Intermediates

A common and effective route involves:

Alkylation of thiol precursors : Starting from 2-(propan-2-yloxy)ethanethiol, alkylation with appropriate alkyl halides can be performed to introduce the desired side chain.

Oxidation to sulfone : The thiol or sulfide intermediate is oxidized using oxidants such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding sulfone.

Reduction to sulfinate : The sulfone is selectively reduced with sodium borohydride or sodium hydride/ethyl mercaptan to yield the sodium sulfinate salt.

This method allows the incorporation of the 2-(propan-2-yloxy)ethyl group, as ethers are stable under these conditions.

Reduction of Sulfonyl Chloride Precursors

If the corresponding sulfonyl chloride derivative of 2-(propan-2-yloxy)ethane-1-sulfonyl chloride is available or synthesized, it can be reduced to the sodium sulfinate by:

Treatment with sodium sulfite (Na2SO3) in the presence of sodium bicarbonate in aqueous solution at 70–80 °C.

Alternatively, reduction with zinc and sodium carbonate in water can be employed.

Recrystallization from ethanol typically yields the sodium sulfinate in high purity and yield.

Use of Sulfur Dioxide Surrogates (DABSO)

For advanced synthetic routes, organometallic reagents derived from 2-(propan-2-yloxy)ethyl bromides or iodides can be reacted with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate. The resulting intermediate is then treated with aqueous sodium carbonate to afford the sodium sulfinate salt.

This method is advantageous for introducing diverse functional groups and is amenable to gram-scale synthesis.

Photolytic Decarboxylation of Barton Esters

A more sophisticated approach involves:

Preparation of Barton esters from the corresponding carboxylic acid derivatives of 2-(propan-2-yloxy)ethane-1-sulfinic acid.

Photolytic decarboxylation under UV light to generate sulfonyl radicals.

RuCl3-catalyzed oxidation to form 2-pyridyl sulfones.

Cleavage of the pyridine moiety with alkoxides or thiolates to yield the sodium sulfinate.

This method provides moderate to high yields and is suitable for structurally varied sulfinates.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Sulfone intermediate route | Alkylation → Oxidation → Reduction | Functional group tolerance; versatile | Multi-step; requires careful control | 50–90% |

| Sulfonyl chloride reduction | Sulfonyl chloride + Na2SO3 or Zn/Na2CO3 | Simple; high yield | Requires sulfonyl chloride precursor | 70–95% |

| DABSO-mediated synthesis | Organometallic + DABSO + Na2CO3 | Mild conditions; scalable | Requires organometallic reagents | 60–85% |

| Barton ester photolysis | Barton ester → photolysis → oxidation → cleavage | Allows complex sulfinates | Multi-step; specialized equipment | 30–92% |

Experimental Data Table (Representative)

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 2-(propan-2-yloxy)ethanethiol + R–X | Room temp or reflux | 2–6 h | 80–90 | R–X = alkyl halide |

| Oxidation to sulfone | m-CPBA, CH2Cl2 | 0 to room temp | 1–3 h | 85–95 | Monitor by TLC |

| Reduction to sulfinate | NaBH4 or NaH + EtSH | 0 to room temp | 1–4 h | 70–90 | Selective reduction |

| Sulfonyl chloride reduction | Na2SO3 + NaHCO3, H2O | 70–80 °C | 4–6 h | 75–95 | Recrystallization improves purity |

| DABSO method | Organolithium + DABSO + Na2CO3 | −78 °C to RT | 2–5 h | 60–85 | Requires inert atmosphere |

| Barton ester photolysis | Barton ester + UV + RuCl3 catalyst | UV irradiation | 4–8 h | 30–92 | Purification by crystallization |

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions to form a variety of sulfonyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

Sulfonates: Formed through oxidation reactions.

Sulfides: Formed through reduction reactions.

Sulfonyl Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate is used as a building block in the synthesis of various organosulfur compounds. It is particularly valuable in the formation of sulfonyl chlorides, sulfonamides, and sulfonyl hydrazides, which are important intermediates in organic synthesis.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. These modifications can help in studying the structure and function of biomolecules.

Medicine: this compound is used in the synthesis of pharmaceutical compounds, particularly those containing sulfonyl functional groups. These compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also used as a reagent in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 2-(propan-2-yloxy)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can undergo oxidation, reduction, or substitution reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Sodium 2-(Oxolan-2-yl)ethane-1-sulfinate (CAS 1515478-46-2)

- Molecular Formula : C₆H₁₁NaO₃S

- Molecular Weight : 186.21 g/mol

- Functional Group : Sulfinate (SO₂⁻) with a tetrahydrofuran (oxolane) substituent.

- The additional carbon in the oxolane substituent increases molecular weight by ~12 g/mol.

- Applications : Likely used in asymmetric synthesis or coordination chemistry due to its stereochemical properties .

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Molecular Formula : C₄H₅NaO₃S

- Molecular Weight : 156.14 g/mol

- Functional Group : Sulfonate (SO₃⁻) with an allyl (unsaturated) substituent.

- Key Differences :

- The sulfonate group (higher oxidation state) makes this compound less nucleophilic but more stable than sulfinates.

- The unsaturated methylpropene group allows participation in polymerization or addition reactions.

- Safety: Not classified as hazardous under CLP regulations .

- Applications: Used in ion-exchange resins, surfactants, and as a comonomer in polymer production .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

- Molecular Formula : C₁₀H₆K₂O₇S₂

- Molecular Weight : 372.48 g/mol

- Functional Group : Two sulfonate groups on a naphthalene backbone.

- Key Differences: Aromatic disulfonate structure confers high thermal stability and acidity, suitable for dye intermediates or corrosion inhibitors. Bulkier structure reduces solubility in nonpolar solvents compared to aliphatic sulfinates/sulfonates .

Physicochemical Properties and Reactivity

Data Table: Comparative Analysis

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Reactivity |

|---|---|---|---|---|---|

| Sodium 2-(propan-2-yloxy)ethane-1-sulfinate | N/A | C₅H₁₁NaO₃S | ~174.07 (calculated) | Sulfinate | Nucleophilic sulfination, redox reactions |

| Sodium 2-(oxolan-2-yl)ethane-1-sulfinate | 1515478-46-2 | C₆H₁₁NaO₃S | 186.21 | Sulfinate | Coordination with metals, stereoselective synthesis |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₅NaO₃S | 156.14 | Sulfonate | Polymerization, electrophilic substitution |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 842-18-2 | C₁₀H₆K₂O₇S₂ | 372.48 | Disulfonate | Acid catalysis, dye synthesis |

Reactivity Insights

- Sulfinates (e.g., this compound):

- Stronger nucleophiles than sulfonates due to lower oxidation state (SO₂⁻ vs. SO₃⁻).

- Participate in Michael additions, radical reactions, and asymmetric synthesis.

- Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate): More stable but less reactive; used in surfactants and ionic liquids. The allyl group enables copolymerization with vinyl monomers .

Biological Activity

Sodium 2-(propan-2-yloxy)ethane-1-sulfinate, also known as sodium isopropyl sulfinic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by the presence of a sulfinic acid group, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, often involving the oxidation of corresponding thiols or sulfides.

Biological Activity

1. Antioxidant Properties

The sulfinic acid moiety in this compound plays a crucial role in its antioxidant properties. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies have shown that compounds with sulfinic acid groups can effectively reduce oxidative damage in cellular models.

2. Redox Modulation

This compound is involved in redox signaling pathways, which are essential for various cellular processes including apoptosis and cell proliferation. Its ability to participate in thiol-disulfide exchange reactions makes it a valuable tool for studying redox biology .

3. Antimicrobial Activity

this compound exhibits antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The compound's sulfinic group can form covalent bonds with thiol-containing proteins, altering their function and potentially leading to changes in cell signaling pathways. This interaction is particularly relevant in the context of cancer research, where modulating redox states can influence tumor growth and survival .

Case Study 1: Antioxidant Effects

A study investigated the effects of this compound on oxidative stress in human cell lines. Results demonstrated a significant reduction in markers of oxidative damage when treated with this compound, suggesting its potential as a therapeutic agent for conditions associated with oxidative stress .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at concentrations as low as 0.5 mM, indicating its potential for use in treating bacterial infections .

Applications

1. Pharmaceutical Development

Due to its antioxidant and antimicrobial properties, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating oxidative stress-related diseases and infections.

2. Research Tool

In biochemical research, this compound serves as a probe for studying redox reactions and cellular signaling pathways, aiding in the understanding of various physiological processes.

Comparative Analysis

| Property | This compound | Ethanethiol | 2-Mercaptoethanol |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | Low |

| Antimicrobial Activity | Effective against Gram-positive/negative | Limited | Moderate |

| Redox Modulation Potential | Strong | Weak | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.